molecular formula C12H7BrF3N B1437939 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine CAS No. 675589-94-3

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

Cat. No.: B1437939
CAS No.: 675589-94-3
M. Wt: 302.09 g/mol
InChI Key: DRZSCTXKJONHCK-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine (CAS 675589-94-3) is a high-value pyridine-based chemical intermediate with the molecular formula C12H7BrF3N and a molecular weight of 302.09 g/mol . This compound is of significant interest in research and development, particularly in the agrochemical and pharmaceutical industries. The structure incorporates both a bromine atom and a trifluoromethyl group attached to a biphenyl system, making it a versatile building block for further synthetic modification. The bromine substituent serves as a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group is a key motif in modern drug and agrochemical design due to its ability to profoundly influence the biological activity, metabolic stability, and lipophilicity of molecules . Compounds containing the trifluoromethylpyridine (TFMP) moiety are found in a growing number of approved pharmaceuticals and agrochemicals, underscoring the value of this intermediate in developing new active ingredients . As such, this reagent is a critical precursor in exploratory chemistry for the creation of novel compounds with potential herbicidal, fungicidal, or pharmaceutical properties. It is supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-5-[3-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-2-1-3-10(4-8)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZSCTXKJONHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652069
Record name 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675589-94-3
Record name 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-Bromo Pyridine Intermediates

A common precursor is a pyridine ring substituted with a trifluoromethyl group, which can be brominated selectively at the 3-position.

Example: Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine (Related Compound)

  • Starting materials: 2-chloro-3-trifluoromethyl-5-nitropyridine and diethyl malonate.
  • Key steps:
    • Reaction of diethyl malonate with sodium hydride in tetrahydrofuran (THF) at 0 °C.
    • Dropwise addition of 2-chloro-3-trifluoromethyl-5-nitropyridine, followed by stirring at room temperature for 16–24 hours.
    • Hydrolysis and reduction steps to convert nitro to amino groups.
    • Final bromination using copper bromide and tert-butyl nitrite to introduce the bromo substituent at the desired position.
  • Yield: Overall yield around 31.1% for the four-step synthesis.
  • Advantages: Simple raw materials, mild conditions, scalable for industrial production.

This method illustrates the bromination step via diazotization and Sandmeyer-type reaction, which can be adapted for other pyridine derivatives.

Suzuki Cross-Coupling for Phenyl Group Attachment

The attachment of the 3-(trifluoromethyl)phenyl group is typically achieved via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between an arylboronic acid and a halogenated pyridine.

Reported Procedure for Phenylpyridine Derivatives:

  • Starting materials: 2,3-dichloro-5-trifluoromethylpyridine and substituted phenylboronic acids.
  • Reaction conditions:
    • Palladium catalyst (e.g., Pd(PPh3)4)
    • Base (e.g., K2CO3)
    • Solvent (e.g., DMF or toluene)
    • Temperature around 80–110 °C
  • Outcome: High yields of 3-substituted pyridine derivatives with trifluoromethyl groups.
  • Characterization: Confirmed by NMR, HRMS, and X-ray crystallography for structural verification.

This method is applicable for attaching the 3-(trifluoromethyl)phenyl substituent at the 5-position of bromopyridines.

Detailed Synthetic Route Proposal for 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

Step Reaction Type Reagents & Conditions Notes
1 Selective bromination Bromination of 5-(3-(trifluoromethyl)phenyl)pyridine precursor using CuBr and tert-butyl nitrite at 25 °C Introduces bromo at 3-position on pyridine ring via Sandmeyer reaction
2 Suzuki cross-coupling Pd-catalyst, 3-(trifluoromethyl)phenylboronic acid, base (K2CO3), DMF, 80–110 °C, 12–24 h Attaches 3-(trifluoromethyl)phenyl group at 5-position
3 Purification Extraction, drying, column chromatography or crystallization Ensures high purity and yield

Research Findings and Optimization Notes

  • Regioselectivity: Bromination is highly regioselective under controlled conditions using copper bromide and tert-butyl nitrite, avoiding polybromination.
  • Yield optimization: Reaction times, temperature, and molar ratios of reagents are critical for maximizing yield and minimizing by-products.
  • Scalability: The synthetic routes described are amenable to scale-up due to mild conditions and readily available reagents.
  • Characterization: NMR (1H, 13C), HRMS, and X-ray crystallography confirm the structure and purity of the final compound.

Summary Table of Key Preparation Methods

Method Step Description Key Reagents/Conditions Yield/Outcome Reference
Bromination of pyridine Sandmeyer-type bromination via diazotization CuBr, tert-butyl nitrite, acetonitrile, 25 °C ~90% for related compounds
Suzuki-Miyaura coupling Coupling of bromopyridine with trifluoromethylphenylboronic acid Pd catalyst, base (K2CO3), DMF, 80–110 °C High yield, regioselective
Purification Extraction, drying, chromatography Standard organic purification techniques High purity

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine serves as an essential intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, making it a versatile building block in organic chemistry. It can participate in substitution reactions, coupling reactions (such as Suzuki-Miyaura coupling), and other transformations that lead to the formation of intricate molecular architectures .

Medicinal Chemistry

Pharmacological Potential
This compound is investigated for its potential therapeutic applications. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates. Research indicates that derivatives of this compound may exhibit activity against specific biological targets, including ion channels involved in pain perception (e.g., TRPA1 channels), making them candidates for pain management therapies .

Case Study: Pain Management
A notable study highlighted the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine as an intermediate for drugs targeting TRPA1 channels. This research demonstrated that compounds derived from this structure could effectively inhibit pain pathways, suggesting a promising avenue for developing new analgesics .

Material Science

Development of Advanced Materials
In material science, this compound is utilized in creating materials with specific electronic or optical properties. Its unique electronic characteristics can be harnessed in the development of organic semiconductors or other functional materials that require precise electronic interactions .

Chemical Biology

Molecular Interaction Studies
The compound is employed in chemical biology to study molecular interactions at the cellular level. Its ability to engage in halogen bonding due to the presence of bromine enhances its interaction with biological macromolecules, allowing researchers to explore its effects on enzyme activity and protein-ligand interactions .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to target proteins or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substitution Patterns and Electronic Effects

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Pyridine Positions) Molecular Weight (g/mol) Key Electronic Effects
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine Br (3), 3-(CF₃)phenyl (5) 302.10 Strong electron-withdrawing (CF₃) enhances electrophilicity at Br
3-Bromo-5-(3-methoxyphenyl)pyridine (CAS 675590-10-0) Br (3), 3-OCH₃phenyl (5) ~280.18 Methoxy (OCH₃) is electron-donating, reducing reactivity at Br
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Br (2), Cl (3), CF₃ (5) 275.46 Halogens at adjacent positions increase steric hindrance
3-Bromo-5-(difluoromethoxy)pyridine (CAS 342602-27-1) Br (3), OCF₂H (5) 224.01 Difluoromethoxy (OCF₂H) is moderately electron-withdrawing
Key Observations :
  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound enhances the electrophilicity of the bromine atom, facilitating Suzuki-Miyaura or Ullmann couplings . In contrast, 3-Bromo-5-(3-methoxyphenyl)pyridine’s methoxy group reduces Br reactivity due to its electron-donating nature .
  • Steric Effects : Compounds like 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine exhibit reduced coupling efficiency due to steric clashes between adjacent halogens .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Polar vs. Nonpolar)
This compound Not reported Not reported Low in water; soluble in DMSO, THF (inferred)
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine Not reported Not reported Likely similar to analogs; soluble in organic solvents
3-Amino-5-bromopyridine (CAS 13534-97-9) 76–77 290 (decomposes) Moderate in ethanol, poor in water
Key Observations :
  • The trifluoromethylphenyl group increases hydrophobicity, reducing aqueous solubility compared to amino-substituted analogs like 3-Amino-5-bromopyridine .
  • Halogenated pyridines generally exhibit low melting points due to weak intermolecular forces .

Biological Activity

3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine (CAS No. 675589-94-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a trifluoromethyl phenyl group, contributing to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that derivatives of trifluoromethyl-pyridine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies suggest that it may act as an inhibitor of specific cancer-related enzymes, potentially interfering with metabolic pathways crucial for cancer cell survival. The mechanism of action appears to involve the modulation of enzyme activity related to branched-chain amino acid metabolism, which is significant in various cancer types .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit branched-chain amino acid transaminases (BCATs), which are critical in the catabolism of essential amino acids. This inhibition can lead to altered metabolic profiles in cancer cells, potentially suppressing tumor growth .
  • Protein-Ligand Interactions : Binding studies indicate that the compound interacts with various proteins involved in cellular signaling pathways, affecting their activity and altering downstream effects .

Table 1: Summary of Biological Activities

Activity Target IC50/MIC Values Reference
AntimicrobialStaphylococcus aureus3.12 - 12.5 μg/mL
AnticancerBCAT1/2IC50 values not specified
Enzyme InhibitionBranched-chain amino acid metabolismNot quantified

Case Study: Antimicrobial Efficacy

In a recent study, derivatives similar to this compound were evaluated for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant antibacterial activity, suggesting their potential use as novel antimicrobial agents .

Case Study: Cancer Cell Metabolism

Another investigation focused on the effects of this compound on cancer cell lines. The study revealed that treatment with this compound resulted in reduced viability of cancer cells through the inhibition of BCAT enzymes, leading to decreased levels of branched-chain amino acids essential for tumor growth .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine, and how can its purity be validated?

  • Synthesis : A three-step approach is often employed: (i) halogenation of the pyridine core, (ii) cross-coupling to introduce the 3-(trifluoromethyl)phenyl group (e.g., Suzuki-Miyaura coupling), and (iii) bromination at the 3-position. Metal-mediated trifluoromethylation using CuCF₃ or Pd catalysts may also be applied for introducing the CF₃ group .
  • Characterization : Validate purity via HPLC (>95% purity threshold) and structural confirmation using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Monitor bromine and fluorine substituents via 19F NMR^{19} \text{F NMR} and X-ray crystallography for unambiguous stereochemical assignment .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Protective Measures : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood due to potential release of toxic fumes (e.g., HBr during bromination).
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal. Neutralize acidic byproducts before disposal .

Q. How does the bromine substituent influence the reactivity of this pyridine derivative?

  • Bromine at the 3-position enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Buchwald-Hartwig amination). The electron-withdrawing trifluoromethyl group further activates the pyridine ring for such transformations .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura coupling of the 3-(trifluoromethyl)phenyl group to the pyridine core?

  • Catalytic System : Use Pd(PPh₃)₄ or XPhos Pd G3 with K₂CO₃ as a base in a toluene/water biphasic system. Optimize ligand-to-palladium ratios (1:1 to 2:1) to reduce side reactions.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and catalyst stability. Monitor progress via TLC or GC-MS to minimize over-reaction .

Q. What strategies address contradictory reports on the stability of this compound under acidic conditions?

  • Contradiction Analysis : Some studies report decomposition via hydrolysis of the CF₃ group, while others note stability. Resolve discrepancies by testing stability in buffered solutions (pH 1–7) at 25–60°C. Use 19F NMR^{19} \text{F NMR} to detect fluoride release, indicating degradation .

Q. How do steric and electronic effects of the 3-(trifluoromethyl)phenyl group impact biological activity in medicinal chemistry studies?

  • Electronic Effects : The CF₃ group increases lipophilicity (logP) and metabolic stability, enhancing blood-brain barrier penetration for neurological targets.
  • Steric Effects : The bulky phenyl group may hinder binding to flat active sites (e.g., kinase inhibitors). Use molecular docking to predict binding modes and modify substituents (e.g., smaller alkyl groups) if needed .

Q. What advanced techniques are used to study substituent effects on the pyridine ring’s electronic properties?

  • Spectroscopic Methods : UV-Vis spectroscopy to assess π→π* transitions altered by electron-withdrawing groups. Cyclic voltammetry (CV) measures redox potentials influenced by bromine and CF₃ groups.
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map charge distribution and frontier molecular orbitals .

Q. How can this compound be leveraged in materials science, such as in polymer or liquid crystal design?

  • Polymer Applications : Incorporate as a monomer via Heck coupling to create conjugated polymers for organic semiconductors. The CF₃ group enhances electron mobility.
  • Liquid Crystals : Functionalize with alkyl chains to form mesogens. The bromine atom allows post-synthetic modifications (e.g., azide-alkyne click chemistry) for tuning phase transitions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine

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